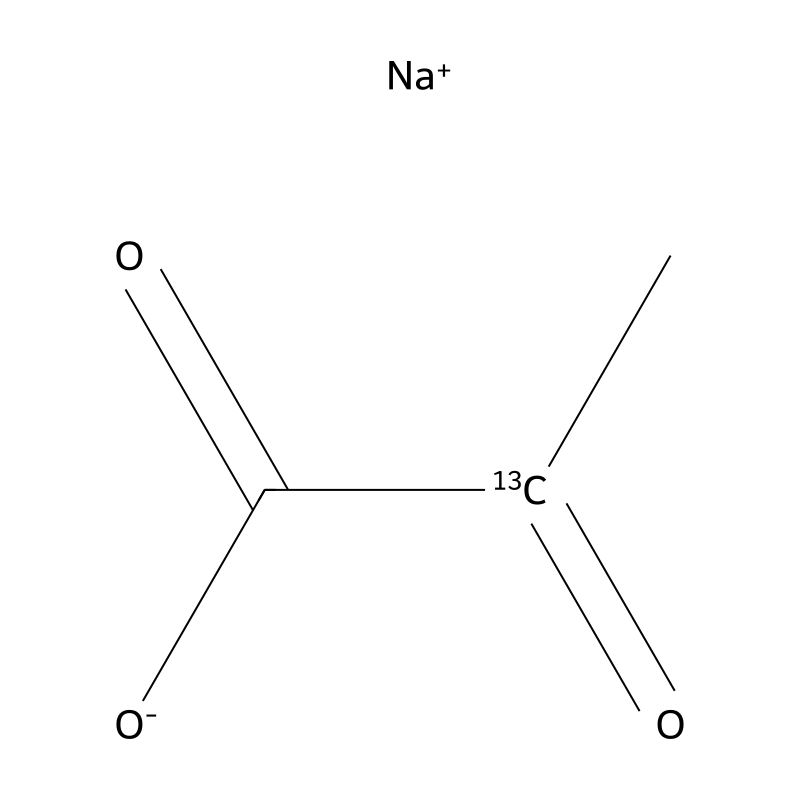

Sodium pyruvate-2-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

One of the primary applications of sodium pyruvate-2-13C is in metabolic flux analysis. This technique allows researchers to track the flow of metabolites (molecules involved in metabolic pathways) through various cellular processes . By administering sodium pyruvate-2-13C to cells or organisms and then analyzing the incorporation of ¹³C into downstream metabolites, scientists can gain insights into the activity and regulation of specific metabolic pathways.

For example, researchers can use sodium pyruvate-2-13C to investigate the tricarboxylic acid (TCA) cycle, a crucial pathway for energy production in cells. By measuring the distribution of ¹³C in different molecules within the cycle, scientists can understand the contribution of pyruvate to this process and identify potential points of regulation .

Investigating Cellular Function

Sodium pyruvate-2-13C can also be used to study the fate of pyruvate in various cell types. Pyruvate is a key intermediate in several metabolic pathways, and its utilization can differ depending on cellular needs and conditions. By tracing the ¹³C label through different cellular compartments, researchers can gain information about the role of pyruvate in specific cell functions, such as:

- Gluconeogenesis: The process of synthesizing glucose from non-carbohydrate precursors .

- Lactate production: The conversion of pyruvate to lactate under anaerobic conditions .

- Fatty acid synthesis: The utilization of pyruvate for the production of fatty acids .

Advantages of using Sodium pyruvate-2-13C

Compared to unlabeled pyruvate, sodium pyruvate-2-13C offers several advantages in scientific research:

- Sensitivity: The ¹³C isotope can be easily detected and quantified using various analytical techniques, such as mass spectrometry , making it a sensitive tool for tracing metabolic pathways.

- Specificity: The specific labeling at position 2 allows researchers to distinguish the fate of sodium pyruvate-2-13C from other sources of pyruvate within the cell, providing more specific information about its utilization.

- Minimal perturbation: The incorporation of ¹³C does not significantly alter the chemical properties of the molecule, allowing researchers to study metabolic processes under near-physiological conditions.

Sodium pyruvate-2-13C is a stable isotope-labeled form of sodium pyruvate, where the carbon atom at the second position of the pyruvate molecule is replaced with the carbon-13 isotope. Sodium pyruvate itself is a salt of pyruvic acid, a key intermediate in several metabolic pathways, particularly glycolysis. The incorporation of the carbon-13 isotope allows for enhanced detection and tracking of metabolic processes using nuclear magnetic resonance spectroscopy and imaging techniques. Sodium pyruvate-2-13C is often used in research to study metabolic pathways and cellular processes due to its ability to provide insights into energy metabolism and substrate utilization in living organisms .

- Sodium pyruvate-2-13C is not directly involved in any specific mechanism of action but serves as a tool for researchers to study cellular metabolism.

- By tracing the 13C isotope through metabolic pathways, scientists can gain insights into how cells utilize pyruvate for energy production or other cellular processes [].

- Conversion to Acetyl-Coenzyme A: In mitochondria, sodium pyruvate-2-13C can be irreversibly converted to acetyl-coenzyme A and carbon dioxide via the action of the enzyme pyruvate dehydrogenase. This reaction is crucial for linking glycolysis to the citric acid cycle .

- Lactate Production: Under anaerobic conditions, sodium pyruvate-2-13C can be reduced to lactate by lactate dehydrogenase, which is significant during intense exercise or in hypoxic conditions .

- Gluconeogenesis: Sodium pyruvate-2-13C can also serve as a substrate for gluconeogenesis, where it is converted back into glucose in the liver, particularly during fasting or low-carbohydrate intake .

Sodium pyruvate-2-13C exhibits several biological activities that make it valuable for metabolic studies:

- Metabolic Tracing: Due to its isotopic labeling, sodium pyruvate-2-13C allows researchers to trace metabolic pathways in vivo. This capability is particularly useful in understanding how different tissues utilize substrates during various physiological conditions .

- Energy Production: It plays a critical role in cellular respiration as it feeds into the citric acid cycle, contributing to ATP production through oxidative phosphorylation .

- Tumor Metabolism: Studies have shown that sodium pyruvate-2-13C can be used to investigate metabolic changes in cancer cells, providing insights into tumor metabolism and potential therapeutic targets .

The synthesis of sodium pyruvate-2-13C typically involves several steps:

- Isotopic Enrichment: The starting material, sodium pyruvate, is enriched with carbon-13 using methods such as chemical exchange or gas-phase reactions under controlled conditions.

- Purification: The resulting product undergoes purification processes to remove unreacted materials and by-products, ensuring high isotopic purity.

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy to confirm the incorporation of carbon-13 at the desired position .

Sodium pyruvate-2-13C has diverse applications in various fields:

- Metabolic Imaging: It is widely used in magnetic resonance imaging and spectroscopy to visualize and quantify metabolic processes in live organisms .

- Cancer Research: Sodium pyruvate-2-13C helps elucidate metabolic alterations in cancer cells, aiding in the development of targeted therapies .

- Physiological Studies: Researchers utilize it to study metabolic responses under different physiological conditions such as exercise, fasting, or disease states .

- Drug Development: Its role in metabolic pathways makes it a valuable tool for screening potential drug candidates that affect metabolism .

Studies involving sodium pyruvate-2-13C focus on its interactions with various biological systems:

- Cellular Metabolism: Interaction studies assess how different cell types metabolize sodium pyruvate-2-13C under varying conditions (e.g., aerobic vs. anaerobic) .

- Enzyme Kinetics: Research often examines how enzymes involved in glycolysis and the citric acid cycle interact with sodium pyruvate-2-13C, providing insights into enzymatic regulation and efficiency .

- Pathophysiological Conditions: Interaction studies also explore how diseases such as diabetes or cancer alter the metabolism of sodium pyruvate-2-13C, revealing potential biomarkers for disease progression .

Sodium pyruvate-2-13C shares similarities with other isotopically labeled compounds but has unique characteristics that set it apart:

| Compound Name | Isotope Labeled Position | Unique Features |

|---|---|---|

| Sodium Pyruvate | None | Commonly used as a standard energy substrate |

| Sodium Pyruvate-1-13C | 1 | Utilized primarily for studying glycolysis |

| Sodium Pyruvate-3-13C | 3 | Less common; used for specific metabolic studies |

| Sodium Acetate | None | Alternative substrate; involved in gluconeogenesis |

| Sodium Lactate | None | Product of anaerobic metabolism |

Sodium pyruvate-2-13C's unique position allows it to provide distinct insights into specific metabolic pathways compared to other isotopically labeled compounds. Its ability to track both glycolytic and gluconeogenic pathways makes it particularly valuable for comprehensive metabolic studies .

Isotopomer Tracing in Hepatic Systems

Studies using sodium pyruvate-2-13C in perfused mouse livers demonstrated that 48% ± 4% of glucose production originates from phosphoenolpyruvate carboxykinase (PEPCK)-mediated gluconeogenesis under fasting conditions [5]. The 13C label appears at glucose C2 when pyruvate enters the TCA cycle via pyruvate carboxylase, becomes incorporated into oxaloacetate, and subsequently converts to phosphoenolpyruvate (PEP) through PEPCK activity [6].

Table 1: PEPCK-Dependent Glucose Production at Varying Enzyme Levels

| PEPCK Protein Level | Glucose from PEP (%) | Glucose from Glycerol (%) |

|---|---|---|

| 100% (Control) | 46 ± 11 | 48 ± 15 |

| 10% | 40 ± 4 | 60 ± 5 |

| 0% (Null) | 7 ± 2 | 88 ± 7 |

Data adapted from isolated liver perfusion studies using [U-13C3]propionate tracers [5].

Urea Cycle Interactions

In Helicobacter pylori models, sodium pyruvate-2-13C metabolism produced 13C-alanine when combined with urea, demonstrating nitrogen incorporation from urease activity into carbon skeletons [2]. This dual labeling approach confirms PEPCK’s role in coordinating carbon and nitrogen metabolism.

Pyruvate Carboxylase Versus Pyruvate Dehydrogenase Flux Quantification

Competing Entry Points into Mitochondrial Metabolism

Primary mouse hepatocyte studies revealed that 68% ± 9% of sodium pyruvate-2-13C enters the TCA cycle via pyruvate carboxylase under normoxic conditions, compared to 32% ± 6% through pyruvate dehydrogenase [4]. The carboxylase pathway dominates due to hepatic demands for oxaloacetate in gluconeogenesis and aspartate synthesis.

Isotopomer Modeling for Flux Resolution

A unified 13C isotopomer model quantifies relative anaplerosis (YS) and pyruvate carboxylation (YPC) by analyzing citrate and malate labeling patterns [3]. When sodium pyruvate-2-13C is metabolized:

- Pyruvate carboxylase activity generates M+1 isotopomers in oxaloacetate

- Pyruvate dehydrogenase activity produces M+2 acetyl-CoA derivatives

Table 2: Metabolic Flux Ratios in Hepatocyte Models

| Pathway | Flux Relative to Citrate Synthase |

|---|---|

| Pyruvate carboxylase | 5.9 ± 0.6 |

| Pyruvate dehydrogenase | 2.1 ± 0.4 |

| Pyruvate cycling | 3.8 ± 0.2 |

Data derived from 13C NMR analysis of TCA cycle intermediates [3] [5].

TCA Cycle Intermediate Labeling Patterns in Hepatic Metabolism

Aerobic Versus Anaerobic Metabolism Signatures

Helicobacter pylori studies showed distinct sodium pyruvate-2-13C fate under different oxygen conditions:

- Aerobic: 72% ± 8% conversion to acetate via oxidative decarboxylation [2]

- Anaerobic: 41% ± 6% flux to lactate, 33% ± 5% to ethanol, 26% ± 4% to alanine [2]

Anaplerotic Flux Detection

In perfused livers, 13C enrichment of malate C3 serves as a biomarker for pyruvate carboxylase activity. The isotopomer distribution pattern (M+1 in citrate versus M+2 in α-ketoglutarate) distinguishes carboxylase-derived carbons from dehydrogenase-derived acetyl-CoA [3] [6].

Table 3: 13C Label Distribution in TCA Intermediates

| Intermediate | M+0 (%) | M+1 (%) | M+2 (%) |

|---|---|---|---|

| Citrate | 12 ± 3 | 58 ± 6 | 30 ± 4 |

| α-KG | 8 ± 2 | 34 ± 5 | 58 ± 7 |

| Malate | 15 ± 4 | 63 ± 8 | 22 ± 3 |

Data from NMR analysis of hepatocytes incubated with sodium pyruvate-2-13C [4].

Pathological State Adaptations

Livers with 30% PEPCK activity maintain 56% ± 5% gluconeogenic flux from PEP via increased pyruvate cycling, demonstrating metabolic redundancy mechanisms [5]. The 13C labeling pattern in succinate (M+1 predominance) confirms compensatory anaplerotic fluxes under enzyme deficiency states [6].